2-Dimethylaminophenylcarbamoyl
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Overview
Description
2-Dimethylaminophenylcarbamoyl is an organic compound that features a dimethylamino group attached to a phenylcarbamoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dimethylaminophenylcarbamoyl typically involves the reaction of dimethylamine with phenyl isocyanate. This reaction proceeds under mild conditions and can be catalyzed by various catalysts to improve yield and selectivity. The general reaction scheme is as follows:
C6H5NCO+(CH3)2NH→C6H5NHC(O)N(CH3)2
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and consistent product quality. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Dimethylaminophenylcarbamoyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2-Dimethylaminophenylcarbamoyl has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 2-Dimethylaminophenylcarbamoyl involves its interaction with specific molecular targets. For instance, in biological systems, it can interact with enzymes and receptors, modulating their activity. The compound’s dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Dimethylaminoethylcarbamate
- 2-Dimethylaminophenylurea
- 2-Dimethylaminophenylthiocarbamoyl
Uniqueness
2-Dimethylaminophenylcarbamoyl is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it valuable for specific applications in research and industry .
Properties
CAS No. |
21665-29-2 |
---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
N-[2-(dimethylamino)phenyl]formamide |
InChI |
InChI=1S/C9H12N2O/c1-11(2)9-6-4-3-5-8(9)10-7-12/h3-7H,1-2H3,(H,10,12) |
InChI Key |
XNQUXHAOFKVGLD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC=C1NC=O |
Origin of Product |
United States |
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